molecular formula C19H25NO8 B13834363 [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate

Cat. No.: B13834363
M. Wt: 395.4 g/mol
InChI Key: JSGSXKCPBJLDNJ-NNIGNNQHSA-N
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Description

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, acetyloxy, hydroxy, and phenylmethoxy groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by selective acetylation and amidation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as batch or continuous flow reactors. The use of automated systems and advanced purification methods, like chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate
  • [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-ethoxyoxan-2-yl]methyl acetate

Uniqueness

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate is unique due to its phenylmethoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H25NO8

Molecular Weight

395.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C19H25NO8/c1-11(21)20-16-18(27-13(3)23)17(24)15(10-25-12(2)22)28-19(16)26-9-14-7-5-4-6-8-14/h4-8,15-19,24H,9-10H2,1-3H3,(H,20,21)/t15-,16-,17-,18-,19+/m1/s1

InChI Key

JSGSXKCPBJLDNJ-NNIGNNQHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)O)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)O)OC(=O)C

Origin of Product

United States

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